3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol
Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques, including IR, NMR, and X-ray diffraction .Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions. For example, they can act as ligands in the formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For example, the presence of a methyl group can affect the compound’s NMR spectra .Scientific Research Applications
Anticancer Activity
Triazole derivatives have been studied for their potential anticancer properties. For instance, certain triazole compounds have shown the ability to induce apoptosis in cancer cells and inhibit colony formation in a concentration-dependent manner . It’s plausible that “3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” could be explored for similar anticancer applications.
Antimicrobial Properties
Triazoles and their derivatives are known for significant antimicrobial activities. They have been used in the synthesis of compounds with potential applications in combating microbial infections .
Agrochemical Applications
Some triazole derivatives serve as fungicides or plant growth regulators, exhibiting both properties to varying degrees. This suggests that “3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” may have applications in agriculture as a chemical agent for plant protection or growth regulation .
Material Science
Due to their stability and reactivity, triazoles have applications in material science. They can be used in the design and synthesis of new materials with desirable properties .
Organocatalysis
Triazoles are important in organocatalysis due to their ability to act as catalysts in various chemical reactions. This opens up possibilities for “3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” in catalyzing specific organic transformations .
Antiviral and Antitubercular Activities
The biological properties of triazoles extend to antiviral and antitubercular activities. Their structural features make them suitable candidates for drug development against viral infections and tuberculosis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(10-6-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETOOMBEMHBOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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